4-Butoxybenzohydroxamic acid

Description

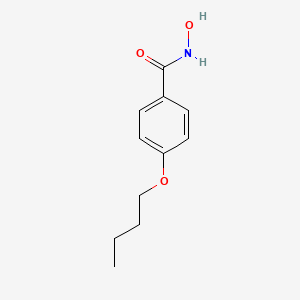

4-Butoxybenzohydroxamic acid is a hydroxamic acid derivative of 4-butoxybenzoic acid, where the hydroxyl group of the carboxylic acid is replaced by a hydroxylamine group (-NHOH). Hydroxamic acids are well-known for their chelating properties, particularly in binding metal ions, and their role as enzyme inhibitors (e.g., histone deacetylases) .

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

4-butoxy-N-hydroxybenzamide |

InChI |

InChI=1S/C11H15NO3/c1-2-3-8-15-10-6-4-9(5-7-10)11(13)12-14/h4-7,14H,2-3,8H2,1H3,(H,12,13) |

InChI Key |

OUPCXTHNLHKCDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NO |

Origin of Product |

United States |

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via nucleophilic substitution or condensation reactions involving aromatic precursors and hydroxylamine derivatives. Key methods include:

-

Aromatic substitution : Reaction of 4-butoxybenzoyl chloride with hydroxylamine or its derivatives under controlled pH (8–10) in ethanol or dimethylformamide (DMF).

-

Hydroxamic acid formation : Direct coupling of 4-butoxybenzoic acid with hydroxylamine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).

Optimal yields (>70%) are achieved at 60–80°C with inert gas protection to prevent oxidation side reactions.

Chelation with Transition Metals

4-Butoxybenzohydroxamic acid acts as a bidentate ligand, coordinating metal ions via its hydroxamic (-CONHOH) and aromatic oxygen groups. Example reactions:

| Metal Ion | Product Formed | Stability Constant (log K) | Application |

|---|---|---|---|

| Fe(III) | [Fe(4-BBHA)₂]⁺ | ~12.3 | Metalloenzyme inhibition |

| Cu(II) | [Cu(4-BBHA)(H₂O)] | ~10.8 | Antibacterial agents |

Acid/Base-Mediated Degradation

-

Acidic conditions (pH < 3) : Hydrolysis to 4-butoxybenzoic acid and hydroxylamine.

-

Basic conditions (pH > 10) : Decomposition into 4-butoxyphenol and nitrous oxide (N₂O).

Biological Interactions

The compound inhibits metalloproteins by sequestering essential cofactor metals (e.g., Zn²⁺ in carbonic anhydrase). Key mechanistic features:

-

pH-dependent activity : Maximum chelation efficiency at pH 7.4 (physiological conditions).

-

Antimicrobial action : Disrupts bacterial iron uptake systems, showing MIC values of 6.63–6.72 mg/mL against S. aureus and E. coli .

Stability and Storage

-

Thermal stability : Decomposes above 200°C without melting.

-

Light sensitivity : Degrades under UV exposure (t₁/₂ = 48 h at 254 nm).

Comparison with Similar Compounds

Table 1: Key Properties of 4-Butoxybenzohydroxamic Acid and Analogs

*Estimated based on structural analogs. †Inferred from hydroxamic acid class properties.

Key Differences

- Solubility and Lipophilicity : The butoxy group in this compound increases hydrophobicity compared to 4-hydroxybenzoic acid (water solubility: ~4.7 g/L) , making it less suitable for aqueous applications but advantageous in lipid-rich environments.

- Reactivity : Hydroxamic acids exhibit stronger metal-chelating capabilities than carboxylic acids. For example, 4-hydroxybenzoic acid primarily acts as a weak acid or preservative , whereas hydroxamic derivatives bind Fe(III) and Zn(II) ions, relevant in medicinal chemistry .

- Safety Profile: 4-Bromobenzoic acid (CAS 586-76-5) is classified as non-hazardous under CLP regulations , whereas 4-hydroxybenzoic acid requires precautions due to its irritant properties . This compound’s safety data is unlisted but may require handling similar to hydroxamic acids (e.g., avoiding inhalation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.